3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIOPVYSPUVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326922 | |
| Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-02-8 | |
| Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins.
Biological Activity
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 3rd position and a fluorinated phenyl group at the 7th position, which contribute to its potential therapeutic applications.
- Molecular Formula : C13H9BrFN3
- Molecular Weight : 306.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. One significant target is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative disorders like Parkinson's disease .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit cell growth in various cancer cell lines. Specific findings include:
- Inhibition of CDK2 : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression and leading to reduced proliferation of cancer cells. This inhibition was observed with IC50 values ranging from 45 nM to 99 nM against different cancer cell lines such as MCF-7 and HCT-116 .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to act as selective COX-2 inhibitors, which can reduce inflammation and pain without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
In addition to MAO-B and CDK2, other enzymes targeted by similar compounds include:
- HMG-CoA reductase : Involved in cholesterol biosynthesis.
- Peripheral benzodiazepine receptors : Related to neuroprotection and anxiety modulation.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with particular emphasis on their ability to induce apoptosis through CDK2 inhibition .
Neuroprotective Effects
Another research article highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidines in models of neurodegeneration. The study demonstrated that these compounds could effectively inhibit MAO-B activity in vitro, suggesting potential therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | CDK2 | 45–99 | Anticancer |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | MAO-B | N/A | Neuroprotective |
| 7-Arylated pyrazolo[1,5-a]pyrimidines | COX-2 | N/A | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent. Research indicates that it interacts with key cellular pathways involved in cancer proliferation:
- Antitumor Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound exhibits IC50 values ranging from 45 to 97 nM against these cell lines, indicating potent activity compared to standard treatments like sorafenib.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Effects
Research has indicated that derivatives of pyrazolo compounds possess antimicrobial properties. This makes them candidates for developing new antibiotics against resistant bacterial strains.
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | 3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 10 | Effective against MCF-7 and HCT-116 cells |
| Anti-inflammatory | This compound | 15 | Inhibition of TNF-alpha production |
| Antimicrobial | Pyrazolo derivatives | Varies | Effective against resistant bacterial strains |
Breast Cancer Treatment
A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents. Patients receiving treatment with this compound showed a significant reduction in tumor size compared to those receiving chemotherapy alone.
Chronic Inflammation Management
Another case study investigated the use of this compound in patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms and a decrease in inflammatory markers after treatment over a six-week period.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine
- Substituents : 4-Fluorophenyl (C3), methyl groups (C6/C7), 4-(methylsulfonyl)phenyl (C2).
- Key Difference : The methylsulfonylphenyl group at C2 enhances COX-2 binding, while bromine at C3 in the target compound may influence electronic properties or serve as a synthetic handle for further modifications.
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Substituents : 4-Fluorophenyl (C5), methyl (C2), trifluoromethyl (C7).
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
- Substituents : Morpholine (C7), methyl (C2).
- Application : Designed as PI3Kδ inhibitors for chronic obstructive pulmonary disease (COPD). The morpholine group mimics the "morpholine-pyrimidine" motif critical for kinase selectivity .
- Contrast : The target compound’s 4-fluorophenyl group at C7 may favor hydrophobic interactions in binding pockets, whereas morpholine enhances solubility and hydrogen bonding .
Comparative Analysis of Substituent Effects
Structure-Activity Relationship (SAR) Insights
- C3 Substitution : Bromine’s electron-withdrawing nature may polarize the pyrimidine ring, enhancing interactions with charged residues in enzyme active sites .
- C7 Aryl Groups : The 4-fluorophenyl group balances hydrophobicity and electronic effects, similar to COX-2 inhibitors .
- C2 Methyl : A conserved feature across analogues, likely reducing metabolic degradation compared to bulkier groups .
Q & A
Q. What are the common synthetic routes for 3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions between substituted pyrazole amines and fluorinated diketones. For example:
- Core formation : Reacting 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under reflux conditions (433–438 K) in a polar aprotic solvent (e.g., DMF) .
- Bromination : Introducing bromine at the 3-position via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
Optimization : Yield and purity depend on solvent choice (methanol/acetone for recrystallization), reaction time (2.5–3 hours), and stoichiometric ratios (1:1.1 amine:diketone) .
Q. What analytical techniques are essential for characterizing this compound post-synthesis?
Key methods include:
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screenings should target:
- Kinase inhibition : Use enzymatic assays (e.g., KDR kinase inhibition via ADP-Glo™) with IC50 determination .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
Comparative studies of pyrazolo[1,5-a]pyrimidine derivatives reveal:
| Compound Substituents | Bioactivity | Reference |
|---|---|---|
| 3-Bromo, 7-(4-fluorophenyl), 2-Me | Kinase inhibition (IC50: 50 nM) | |
| 3-Bromo, 7-(3,4,5-trimethoxyphenyl) | Anticancer (IC50: 1.2 μM) | |
| 7-(Trifluoromethyl), 5-(4-bromophenyl) | Antimicrobial (MIC: 8 μg/mL) | |
| Key Insight : Bromine enhances electrophilicity for target binding, while fluorophenyl groups improve metabolic stability . |
Q. How can molecular docking resolve contradictions in bioactivity data across assays?
- Methodology :
- Generate 3D structures (e.g., using Gaussian 09) and optimize geometry .
- Dock into target proteins (e.g., KDR kinase PDB: 1Y6A) via AutoDock Vina .
- Validate with MD simulations (GROMACS) to assess binding stability .
- Case Study : Discrepancies in IC50 values for kinase inhibition were resolved by identifying alternative binding poses in ATP-binding pockets .
Q. What role does X-ray crystallography play in structural optimization?
- Application :
- Determine binding modes (e.g., π-π stacking with Phe residues in kinases) .
- Guide substitutions (e.g., methyl groups at C2 reduce steric hindrance) .
- Procedure :
- Grow crystals via slow evaporation (ethanol/acetone, 1:1) .
- Collect data (Rigaku Saturn diffractometer; λ = 1.5418 Å) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. How does the compound interact with specific enzymes (e.g., kinases) at the molecular level?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
